Ge Nanocrystal Formation Onset Temperature: Ethyl vs. Phenyl Substituent
Ethyltriethoxygermane-derived organogermanium oxide (RGeO₁.₅) undergoes disproportionation to form elemental Ge nanocrystals at an onset temperature of 400 °C, whereas the phenyl-substituted analog requires a significantly higher temperature of 525 °C [1]. This 125 °C reduction enables low-thermal-budget processing on temperature-sensitive substrates.
| Evidence Dimension | Disproportionation onset temperature for Ge nanocrystal formation |
|---|---|
| Target Compound Data | 400 °C (R = ethyl) |
| Comparator Or Baseline | 525 °C (R = phenyl) |
| Quantified Difference | 125 °C lower onset temperature |
| Conditions | Thermolysis of sol-gel-derived organogermanium oxide polymers in 5% H₂/95% Ar for 1 h; confirmation by XRD |
Why This Matters
Lower processing temperature reduces thermal budget and substrate constraints, critical for integration with sensitive device layers.
- [1] Hoffman, M.; Veinot, J. G. C. Understanding the Formation of Elemental Germanium by Thermolysis of Sol-Gel Derived Organogermanium Oxide Polymers. Chem. Mater. 2012, 24, 7, 1283-1291. DOI: 10.1021/cm2035129. View Source
